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Abstract
Pyroptosis is a lytic, pro-inflammatory form of regulated cell death critical in both host defense

and the pathophysiology of various inflammatory diseases and cancers. This application note

provides a comprehensive guide to inducing and quantifying pyroptosis using the small

molecule ML132, with a focus on analysis by flow cytometry. ML132, initially identified as a

USP7 inhibitor, can trigger pyroptosis in certain cell types, such as acute myeloid leukemia

(AML) cells, through activation of the NLRP3 inflammasome and caspase-1. This document

offers detailed experimental protocols, data presentation guidelines, and visual aids to facilitate

the study of ML132-mediated pyroptosis.

Introduction to Pyroptosis and ML132
Pyroptosis is a distinct form of programmed cell death characterized by cell swelling, plasma

membrane rupture, and the release of pro-inflammatory intracellular contents, including

cytokines IL-1β and IL-18.[1][2] This process is fundamentally driven by the activation of

inflammatory caspases, such as caspase-1, which cleave members of the gasdermin protein

family. The N-terminal fragments of cleaved gasdermin D (GSDMD) oligomerize and insert into

the plasma membrane, forming pores that disrupt cellular homeostasis and lead to cell lysis.[3]
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The canonical pathway of pyroptosis is initiated by the assembly of a multi-protein complex

called the inflammasome.[1] The NLRP3 inflammasome, in particular, is a key sensor of cellular

stress and danger signals.[2] Its activation leads to the recruitment and auto-activation of pro-

caspase-1.[3]

ML132 is a small molecule that has been shown to induce cell death in various cancer cell

lines. While initially characterized as an inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), its

mechanism of inducing rapid, lytic cell death in certain contexts, particularly in AML, points

towards the induction of pyroptosis via the NLRP3 inflammasome pathway. This makes ML132
a valuable tool for studying pyroptosis and a potential therapeutic agent.

Principle of Flow Cytometry Analysis
Flow cytometry offers a powerful, high-throughput method for quantifying pyroptosis at the

single-cell level. The protocol described herein utilizes a dual-staining strategy to differentiate

pyroptotic cells from live, apoptotic, and necrotic cells:

Active Caspase-1 Detection: A fluorescently labeled inhibitor of caspase-1 (FLICA), such as

FAM-YVAD-FMK, is used. This probe irreversibly binds to the active site of caspase-1,

leading to a fluorescent signal in cells where the inflammasome has been activated.

Plasma Membrane Integrity Assessment: A membrane-impermeable DNA dye, such as

Propidium Iodide (PI), is used to identify cells with compromised plasma membranes. The

pores formed by GSDMD allow PI to enter the cell and intercalate with DNA, resulting in a

strong fluorescent signal.

By combining these two markers, pyroptotic cells can be identified as being positive for both

active caspase-1 (FLICA+) and membrane permeabilization (PI+).

Experimental Protocols
Materials and Reagents

Cell Line: THP-1 (human monocytic leukemia cell line) is recommended as it is a well-

established model for studying the NLRP3 inflammasome.

ML132: Prepare a stock solution (e.g., 10 mM) in DMSO.
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Phorbol 12-myristate 13-acetate (PMA): For differentiating THP-1 monocytes into

macrophage-like cells.

Lipopolysaccharide (LPS): For priming the NLRP3 inflammasome.

Nigericin: (Optional) As a positive control for NLRP3 inflammasome activation and

pyroptosis.

FAM-FLICA Caspase-1 Assay Kit: (e.g., from ImmunoChemistry Technologies) containing

FAM-YVAD-FMK and wash buffers.

Propidium Iodide (PI) Staining Solution: (e.g., 1 mg/mL stock).

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin,

and 2-mercaptoethanol.

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

Flow Cytometry Tubes.

Flow Cytometer with appropriate lasers and filters for detecting FAM (FITC channel) and PI

(PE-Texas Red or similar channel).

Step-by-Step Procedure
Part 1: Cell Culture and Treatment

THP-1 Differentiation (Optional but Recommended):

Seed THP-1 cells at 5 x 10^5 cells/mL in a 12-well plate.

Add PMA to a final concentration of 50-100 ng/mL.

Incubate for 24-48 hours to allow differentiation into adherent macrophage-like cells.

Differentiated cells will be more responsive to NLRP3 stimuli.

After differentiation, gently aspirate the PMA-containing medium and replace it with fresh,

PMA-free medium. Allow cells to rest for 24 hours.
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Inflammasome Priming:

Treat the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours. This step

upregulates the expression of pro-IL-1β and NLRP3.

ML132 Treatment:

Following LPS priming, remove the medium and replace it with fresh medium containing

the desired concentrations of ML132. A dose-response experiment (e.g., 1, 5, 10, 20 µM)

is recommended.

Include the following controls:

Vehicle Control: DMSO-treated cells.

LPS Only Control: Cells treated with LPS but not ML132.

Positive Control (Optional): LPS-primed cells treated with Nigericin (10-20 µM) for 1-2

hours.

Incubate for a predetermined time course (e.g., 4, 8, 16 hours).

Part 2: Cell Staining and Flow Cytometry

Cell Harvesting:

Carefully collect the cell culture supernatant from each well, as it will contain pyroptotic

and other dead cells.

Wash the adherent cells once with PBS.

Gently detach the adherent cells using a cell scraper or a brief incubation with Accutase.

Avoid using trypsin if possible, as it can affect membrane integrity.

Combine the detached cells with their corresponding supernatant.

Staining for Active Caspase-1 (FLICA):
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Centrifuge the cell suspension at 300 x g for 5 minutes.

Wash the cell pellet once with 1 mL of PBS.

Prepare the 1X FLICA working solution according to the manufacturer's protocol.

Resuspend the cell pellet in 100 µL of the 1X FLICA solution.

Incubate for 60 minutes at 37°C, protected from light.

Washing:

Add 1 mL of 1X Wash Buffer (from the kit) or PBS to each tube.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Repeat the wash step twice to remove any unbound FLICA reagent.

Staining for Membrane Permeability (PI):

Resuspend the washed cell pellet in 400 µL of 1X Binding Buffer or PBS.

Add PI to a final concentration of 1-2 µg/mL.

Incubate on ice for 10-15 minutes, protected from light.

Flow Cytometry Acquisition:

Analyze the samples immediately on a flow cytometer.

Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population

and exclude debris.

Create a bivariate dot plot of FLICA fluorescence (e.g., FITC channel) vs. PI fluorescence

(e.g., PE-Texas Red channel).

Use unstained and single-stained controls to set up appropriate compensation and gates.

Data Analysis and Interpretation
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The dual-staining approach allows for the clear identification of different cell populations:

Lower-Left Quadrant (FLICA- / PI-): Live, healthy cells.

Lower-Right Quadrant (FLICA+ / PI-): Cells in early stages of pyroptosis or apoptosis with

active caspase-1 but intact membranes.

Upper-Left Quadrant (FLICA- / PI+): Necrotic or late apoptotic cells with compromised

membranes but without active caspase-1.

Upper-Right Quadrant (FLICA+ / PI+): Pyroptotic cells, characterized by both caspase-1

activation and membrane permeabilization.

Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and concise

table to facilitate comparison between different treatment groups.

Table 1: Representative Quantitative Analysis of ML132-Induced Pyroptosis in THP-1 Cells
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Treatment
Group

Concentrati
on

% Live
Cells
(FLICA-/PI-)

% Early
Pyroptotic/
Apoptotic
(FLICA+/PI-)

%
Necrotic/Lat
e Apoptotic
(FLICA-/PI+)

%
Pyroptotic
Cells
(FLICA+/PI+
)

Untreated

Control
- 96.5 ± 1.8 0.5 ± 0.2 2.0 ± 0.7 1.0 ± 0.4

Vehicle

(DMSO)
0.1% 95.8 ± 2.1 0.6 ± 0.3 2.5 ± 0.9 1.1 ± 0.5

ML132 5 µM 75.2 ± 4.5 3.1 ± 1.1 5.5 ± 1.5 16.2 ± 3.8

ML132 10 µM 50.7 ± 5.2 4.5 ± 1.4 8.3 ± 2.0 36.5 ± 4.9

ML132 20 µM 28.9 ± 3.9 5.8 ± 1.9 10.1 ± 2.4 55.2 ± 6.1

Positive

Control

(Nigericin)

10 µM 35.4 ± 6.3 3.8 ± 1.3 9.7 ± 2.8 51.1 ± 7.2

Data are presented as mean ± standard deviation from three independent experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15581859?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581859?utm_src=pdf-custom-synthesis
https://www.jove.com/v/66831/author-spotlight-thp-1-macrophage-response-to-lpsatp-unveiling
https://www.jove.com/v/66831/author-spotlight-thp-1-macrophage-response-to-lpsatp-unveiling
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780201/
https://www.researchgate.net/figure/A-model-of-NLRP3-output-Activated-caspase-1-cleaves-gasdermin-D-pro-IL-1b-and_fig10_375678358
https://www.benchchem.com/product/b15581859#flow-cytometry-analysis-of-pyroptosis-with-ml132
https://www.benchchem.com/product/b15581859#flow-cytometry-analysis-of-pyroptosis-with-ml132
https://www.benchchem.com/product/b15581859#flow-cytometry-analysis-of-pyroptosis-with-ml132
https://www.benchchem.com/product/b15581859#flow-cytometry-analysis-of-pyroptosis-with-ml132
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15581859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

